Deacetamidine Cyano Dabigatran-d3 Ethyl Ester
描述
Deacetamidine cyano dabigatran-d3 ethyl ester (DCDE) is a novel compound developed as a potential anticoagulant drug. It is a derivative of dabigatran, a direct thrombin inhibitor and a potent anticoagulant. DCDE is a prodrug of dabigatran, and has been developed as an alternative to dabigatran due to its improved pharmacokinetic properties.
作用机制
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester works by inhibiting the activity of thrombin, a key enzyme in the coagulation cascade. Thrombin is responsible for the conversion of fibrinogen to fibrin, which is essential for the formation of a clot. Deacetamidine Cyano Dabigatran-d3 Ethyl Ester binds to thrombin, preventing it from converting fibrinogen to fibrin. This leads to a decrease in the formation of clots, and thus Deacetamidine Cyano Dabigatran-d3 Ethyl Ester can be used to prevent or treat thrombotic disorders.
Biochemical and Physiological Effects
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been found to have a variety of biochemical and physiological effects. In addition to its anticoagulant activity, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been shown to reduce platelet aggregation and to inhibit the formation of fibrin clots. Additionally, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been found to have anti-inflammatory and antioxidant properties. It has also been shown to reduce the production of pro-inflammatory cytokines, which could potentially lead to improved therapeutic efficacy.
实验室实验的优点和局限性
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, and can be produced in a laboratory setting. Additionally, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has a longer half-life than dabigatran, which could lead to improved therapeutic efficacy. However, there are some limitations to the use of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester in laboratory experiments. It is relatively expensive to produce, and its effects on the body are not yet fully understood. Additionally, the long-term safety of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is not yet known, and further research is needed to assess its safety and efficacy.
未来方向
There are several potential future directions for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester research. Further studies are needed to assess the long-term safety and efficacy of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester. Additionally, studies are needed to explore the potential therapeutic applications of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester, such as its use as an anticoagulant or anti-inflammatory agent. Additionally, further research is needed to assess the pharmacokinetics of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester, as well as its potential interactions with other drugs. Finally, further studies are needed to explore the potential for Deacetamidine Cyano Dabigatran-d3 Ethyl Ester to be used in combination with other drugs to enhance its therapeutic effects.
科学研究应用
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has been studied extensively in the laboratory setting as a potential anticoagulant drug. In a recent study, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester was found to be more effective than dabigatran in inhibiting thrombin activity in vitro. Additionally, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester was found to have a longer half-life than dabigatran, which could potentially lead to improved therapeutic efficacy. Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has also been studied for its ability to inhibit platelet aggregation, and it has been shown to be more effective than dabigatran in this regard.
属性
IUPAC Name |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOESGNDSVMDK-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。